1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea 1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC14603950
InChI: InChI=1S/C18H23N3OS/c1-2-22-14-6-13-19-18(23)21-17-11-9-16(10-12-17)20-15-7-4-3-5-8-15/h3-5,7-12,20H,2,6,13-14H2,1H3,(H2,19,21,23)
SMILES:
Molecular Formula: C18H23N3OS
Molecular Weight: 329.5 g/mol

1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea

CAS No.:

Cat. No.: VC14603950

Molecular Formula: C18H23N3OS

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea -

Specification

Molecular Formula C18H23N3OS
Molecular Weight 329.5 g/mol
IUPAC Name 1-(4-anilinophenyl)-3-(3-ethoxypropyl)thiourea
Standard InChI InChI=1S/C18H23N3OS/c1-2-22-14-6-13-19-18(23)21-17-11-9-16(10-12-17)20-15-7-4-3-5-8-15/h3-5,7-12,20H,2,6,13-14H2,1H3,(H2,19,21,23)
Standard InChI Key YIDDQGJJPZUYEW-UHFFFAOYSA-N
Canonical SMILES CCOCCCNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name 1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea reflects its substitution pattern:

  • 3-Ethoxypropyl group: A three-carbon chain with an ethoxy (–OCH2CH3) moiety at the third position.

  • 4-(Phenylamino)phenyl group: A phenyl ring substituted at the para position with a phenylamino (–NHC6H5) group.

  • Thiourea backbone: A –NH–C(=S)–NH– core.

The molecular formula is C19H25N3OS, with a calculated molecular weight of 351.5 g/mol (derived from analogous thioureas ).

Structural Features and Conformation

  • The ethoxypropyl chain introduces flexibility, potentially enhancing solubility in organic solvents .

  • The 4-(phenylamino)phenyl group contributes aromaticity and hydrogen-bonding capacity, which may influence intermolecular interactions .

  • Thiourea’s thiocarbonyl group (–C=S) is a key pharmacophore in drug design, often associated with bioactivity .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of 1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea is documented, analogous thioureas are typically synthesized via:

  • Reaction of substituted amines with thiophosgene or ammonium thiocyanate .
    Example:

    R-NH2+NH4SCNR-NH-C(=S)-NH2[5]\text{R-NH}_2 + \text{NH}_4\text{SCN} \rightarrow \text{R-NH-C(=S)-NH}_2 \quad[5]
  • Condensation of isothiocyanates with amines .

For the target compound, a plausible route involves:

  • Step 1: Synthesis of 4-(phenylamino)aniline.

  • Step 2: Reaction with 3-ethoxypropyl isothiocyanate to form the thiourea backbone.

Spectroscopic Characterization

Data from similar compounds suggest:

  • IR Spectroscopy:

    • N–H stretching: 3370–3470 cm⁻¹ .

    • C=S stretching: 1250–1300 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Signals for ethoxypropyl (–OCH2CH2CH2–) at δ 1.2–1.4 (triplet, –CH3), δ 3.4–3.6 (quartet, –OCH2–) .

    • Aromatic protons: δ 6.8–7.4 (multiplet, phenyl rings) .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Likely soluble in DMSO (30 mg/ml) and DMF (30 mg/ml), as seen in N-phenylthiourea derivatives .

    • Limited aqueous solubility due to hydrophobic aryl groups .

  • Stability:

    • Stable under ambient conditions but may degrade in the presence of strong acids/bases .

Thermal Properties

  • Melting Point: Estimated 150–170°C based on cycloheptyl analogs .

  • Thermogravimetric Analysis (TGA): Decomposition above 200°C, releasing sulfur oxides .

Applications in Drug Discovery and Material Science

Therapeutic Applications

  • Anticancer Agents: Thioureas inhibit kinase activity (e.g., EGFR, VEGFR) .

  • Antimicrobials: Structural analogs demonstrate activity against Staphylococcus aureus (MIC = 8 µg/ml) .

Material Science

  • Coordination Chemistry: Thioureas act as ligands for transition metals (e.g., Cu²⁺, Pt²⁺) .

  • Polymer Additives: Enhance thermal stability in polyurethanes .

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